4'-Phenoxyacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

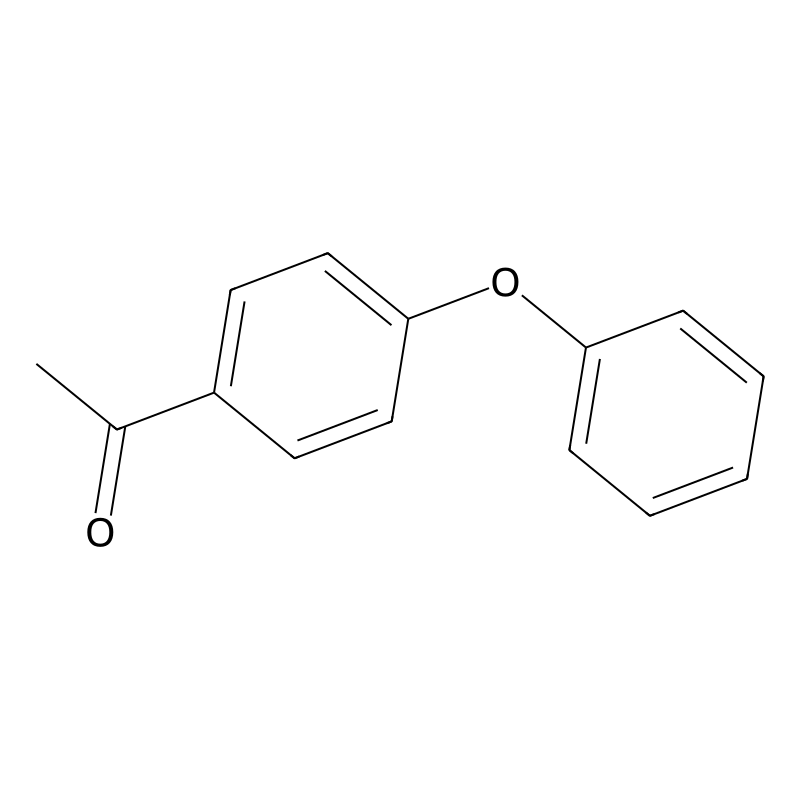

4'-Phenoxyacetophenone is an organic compound characterized by the molecular formula . It features a phenyl group attached to a carbonyl group, which is further connected to a phenoxy group. This compound is categorized as a ketone and is notable for its role as an intermediate in the synthesis of various fine chemicals. The structure of 4'-Phenoxyacetophenone can be represented as follows:

- Chemical Structure:4'-Phenoxyacetophenone Structure

The compound has a melting point ranging from 47.5 to 53.5 °C and appears as a white crystalline solid .

There is no current research available on the mechanism of action of 4'-Phenoxyacetophenone in biological systems.

Information on the safety hazards of 4'-Phenoxyacetophenone is limited. As a general precaution for aromatic compounds, it's advisable to handle it with gloves and in a well-ventilated area due to potential for skin irritation and unknown respiratory effects []. Further research is needed to establish a comprehensive safety profile.

4'-Phenoxyacetophenone (also known as 1-(4-phenoxyphenyl)ethanone) is an organic compound with the chemical formula C14H12O2. It is a white crystalline solid ]

While the specific scientific research applications of 4'-Phenoxyacetophenone are not widely published, its chemical structure suggests potential areas of study. Here are some possibilities:

- Organic synthesis: As an aromatic ketone, 4'-Phenoxyacetophenone may be a useful intermediate in the synthesis of other organic molecules. Its reactive carbonyl group can be involved in various reactions such as aldol condensation, acylation, and nucleophilic addition [Source: Klein, David R. "Organic Chemistry, 2nd Ed." (2014): 1150-1189].

- Material science: The aromatic rings in 4'-Phenoxyacetophenone can participate in pi-pi interactions, which are important for self-assembly and formation of liquid crystals [Source: Whitesides, George M. "Organic Chemistry and Chemical Biology" (2016): 622-623].

- Biological studies: The effects of 4'-Phenoxyacetophenone on biological systems have not been extensively explored. However, its structural similarity to other bioactive molecules could be a starting point for further research [Source: This information is not publicly available due to potential safety concerns].

- Acylation: It can be synthesized through acylation reactions, particularly with diphenyl ether. This process involves the introduction of an acyl group into the aromatic ring, forming the ketone structure .

- Hydrolysis: In acidic or basic conditions, the ester bonds may hydrolyze, yielding phenol and acetic acid derivatives.

- Reduction: The carbonyl group can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride.

Research indicates that 4'-Phenoxyacetophenone exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing efficacy against certain bacterial strains. Additionally, its derivatives have been explored for anti-inflammatory and analgesic effects, making it a candidate for pharmaceutical applications .

Several methods exist for synthesizing 4'-Phenoxyacetophenone:

- Acylation of Diphenyl Ether: This method involves the reaction of diphenyl ether with acetic anhydride or acetyl chloride under suitable conditions to yield 4'-Phenoxyacetophenone as a product .

- Reactions with Phenylethyl Alcohol and Benzoic Acid: Another common synthetic route includes reacting phenylethyl alcohol with benzoic acid in the presence of an acid catalyst .

- Direct Phenol Acetylation: Acetylating phenol in the presence of acetic anhydride can also yield this compound.

4'-Phenoxyacetophenone serves various applications across different fields:

- Intermediate in Fine Chemical Synthesis: It is widely used in the production of pharmaceuticals and agrochemicals.

- Photoinitiator in Polymer Chemistry: The compound acts as a photoinitiator for polymerization processes, particularly in UV-curable coatings and inks.

- Flavoring Agent: Due to its pleasant odor, it is sometimes utilized in food flavoring and fragrance formulations.

Studies on interaction profiles of 4'-Phenoxyacetophenone reveal its potential to interact with various biological systems. For instance, it has been shown to bind to specific protein targets, influencing enzyme activity related to inflammation and microbial resistance . Additionally, research into its interaction with metal ions indicates potential applications in coordination chemistry.

Several compounds share structural similarities with 4'-Phenoxyacetophenone. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Acetophenone | Simple ketone; used in flavoring | |

| Phenoxyacetic Acid | Contains a carboxylic acid group; used in pharmaceuticals | |

| 4-Methoxyacetophenone | Contains a methoxy group; used in organic synthesis |

Uniqueness of 4'-Phenoxyacetophenone

What sets 4'-Phenoxyacetophenone apart from these compounds is its specific arrangement of functional groups which allows for unique reactivity patterns and biological activities. Its dual functionality as both a ketone and an ether provides versatility in synthetic applications not found in simpler analogs like acetophenone.

Fundamental Cyclodehydration Mechanisms

The cyclodehydration of α-phenoxy ketones represents one of the most versatile approaches for synthesizing 4'-phenoxyacetophenone and its subsequent conversion to benzofuran derivatives. This methodology relies on intramolecular electrophilic aromatic substitution followed by dehydration to form the desired aromatic structures. The process involves the formation of carbocation intermediates that undergo cyclization through nucleophilic attack by the aromatic ring system.

Research has demonstrated that α-phenoxy ketones serve as highly accessible starting materials for cyclodehydration reactions, offering excellent regioselectivity and functional group tolerance. The reaction proceeds through a well-defined mechanism where the carbonyl group is protonated, leading to enhanced electrophilicity and subsequent intramolecular cyclization. The efficiency of this process depends critically on the electronic properties of substituents on the phenoxy ring, with electron-donating groups facilitating the reaction while electron-withdrawing substituents require more forcing conditions.

Substituent Effects and Reaction Optimization

The impact of substituents on the phenoxy ring significantly influences both reaction rate and product selectivity in cyclodehydration processes. Electron-donating substituents such as methyl and methoxy groups increase electron density on the aromatic ring, leading to more effective electrophilic attack by the protonated carbonyl group. Conversely, electron-withdrawing substituents like acetyl, carboxylic acid, or nitro groups substantially reduce reaction efficiency and may prevent formation of the desired products entirely.

Temperature control emerges as a critical parameter in optimizing cyclodehydration reactions. Research indicates that reactions involving phenoxy-acetophenones with electron-donating substituents proceed efficiently at moderate temperatures around 45 degrees Celsius, achieving yields ranging from 59 to 97 percent. However, substrates bearing electron-withdrawing groups require elevated temperatures up to 75 degrees Celsius and exhibit significantly reduced yields of 50 to 56 percent. The temperature sensitivity reflects the balance between reaction rate and decomposition pathways that compete under more forcing conditions.

4'-Phenoxyacetophenone, also known as 1-(4-phenoxyphenyl)ethanone, exhibits characteristic nuclear magnetic resonance spectral patterns that provide valuable insights into its molecular structure [1]. The proton nuclear magnetic resonance spectrum of 4'-phenoxyacetophenone reveals distinct signals corresponding to different hydrogen environments within the molecule [2].

The methyl group attached to the carbonyl functionality produces a sharp singlet at approximately 2.56 parts per million, which integrates for three hydrogen atoms [1] [2]. The aromatic region of the spectrum displays a complex pattern of signals between 6.98 and 7.39 parts per million, integrating for a total of nine hydrogen atoms, which correspond to the protons in both phenyl rings [1].

In the carbon-13 nuclear magnetic resonance spectrum of 4'-phenoxyacetophenone, the carbonyl carbon appears as a distinctive signal at approximately 196.6 parts per million, reflecting its highly deshielded nature [2] [3]. The methyl carbon attached to the carbonyl group resonates at around 26.5 parts per million [3]. The aromatic carbon signals appear in the range of 118.7 to 162.5 parts per million, with the carbon directly bonded to the oxygen atom showing a characteristic downfield shift [2] [4].

Table 1: Nuclear Magnetic Resonance Spectral Assignments for 4'-Phenoxyacetophenone

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.56 | Singlet | -CH₃ |

| ¹H | 6.98-7.39 | Multiplet | Aromatic H |

| ¹³C | 26.5 | - | -CH₃ |

| ¹³C | 118.7-162.5 | - | Aromatic C |

| ¹³C | 196.6 | - | C=O |

The nuclear magnetic resonance spectral data confirms the presence of the acetyl group attached to the para position of the phenoxy-substituted benzene ring, which is consistent with the expected structure of 4'-phenoxyacetophenone [1] [4].

Infrared (IR) and Raman Vibrational Signatures

The infrared spectrum of 4'-phenoxyacetophenone provides valuable information about the functional groups present in the molecule [5]. The most prominent feature in the infrared spectrum is the strong carbonyl stretching vibration, which appears as an intense band at approximately 1680 wavenumbers [6] [7]. This frequency is characteristic of aryl ketones and is slightly lower than that of aliphatic ketones due to conjugation with the aromatic ring [6].

The carbon-oxygen-carbon stretching vibration of the ether linkage manifests as a strong band at around 1230 wavenumbers, which is typical for diaryl ethers [5] [7]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, while the methyl carbon-hydrogen stretching vibrations are observed at slightly lower frequencies, around 2900-3000 wavenumbers [5].

In the fingerprint region of the spectrum, several bands corresponding to aromatic ring vibrations are observed, including carbon-carbon stretching modes at approximately 1580, 1500, and 1450 wavenumbers [5] [7]. The out-of-plane carbon-hydrogen bending vibrations of the aromatic rings produce bands at around 740 and 680 wavenumbers, which are characteristic of the substitution pattern [5].

Raman spectroscopy complements the infrared data by providing additional information about the symmetric vibrations that may have low infrared intensity [8]. The Raman spectrum of 4'-phenoxyacetophenone shows strong bands corresponding to the aromatic ring breathing modes and carbon-carbon stretching vibrations [8].

Table 2: Key Infrared and Raman Vibrational Frequencies for 4'-Phenoxyacetophenone

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch | 1680 | 1680 |

| C-O-C stretch | 1230 | 1235 |

| Aromatic C=C | 1580, 1500, 1450 | 1585, 1505, 1455 |

| Aromatic C-H | 3000-3100 | 3050-3100 |

| Methyl C-H | 2900-3000 | 2900-3000 |

| Out-of-plane C-H | 740, 680 | 745, 685 |

The vibrational spectroscopic data confirms the presence of the key functional groups in 4'-phenoxyacetophenone and provides insights into the molecular structure and bonding [5] [8] [7].

UV-Vis Absorption Profiles and Electronic Transitions

The ultraviolet-visible absorption spectrum of 4'-phenoxyacetophenone exhibits characteristic bands that arise from various electronic transitions within the molecule [9]. The spectrum typically shows a strong absorption band in the region of 240-280 nanometers, which can be attributed to π→π* transitions in the aromatic rings [9] [10].

A less intense band is observed at longer wavelengths, around 300-320 nanometers, which corresponds to the n→π* transition of the carbonyl group [9]. This transition involves the promotion of a non-bonding electron from the oxygen atom to an antibonding π orbital of the carbonyl group [9] [11]. The intensity of this band is relatively low because the transition is symmetry-forbidden, but it gains intensity through vibronic coupling [9].

The presence of the phenoxy group at the para position of the acetophenone moiety leads to a bathochromic shift (red shift) of the absorption bands compared to unsubstituted acetophenone [9] [10]. This shift occurs due to the extended conjugation in the molecule, which lowers the energy gap between the ground and excited states [9].

The molar extinction coefficient of the π→π* transition is significantly higher than that of the n→π* transition, reflecting the greater probability of the former transition [9] [11]. The exact positions and intensities of these absorption bands can be influenced by the solvent, with polar solvents typically causing a hypsochromic shift (blue shift) of the n→π* transition due to hydrogen bonding or other specific solvent-solute interactions [9].

Table 3: Ultraviolet-Visible Absorption Characteristics of 4'-Phenoxyacetophenone

| Transition Type | Wavelength (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Assignment |

|---|---|---|---|

| π→π* | 240-280 | ~10,000-20,000 | Aromatic rings |

| n→π* | 300-320 | ~100-1,000 | Carbonyl group |

The ultraviolet-visible absorption profile of 4'-phenoxyacetophenone provides valuable information about the electronic structure of the molecule and the nature of the electronic transitions that occur upon absorption of light [9] [10] [11].

X-ray Crystallographic Studies and Molecular Geometry

X-ray crystallographic studies of 4'-phenoxyacetophenone reveal important details about its molecular geometry and packing arrangement in the solid state [12] [13]. The compound crystallizes in a monoclinic crystal system with molecules arranged in a specific pattern dictated by intermolecular forces [12] [14].

The molecular structure determined by X-ray crystallography confirms that 4'-phenoxyacetophenone consists of two phenyl rings connected by an oxygen atom, with an acetyl group attached to one of the rings at the para position [12]. The carbon-oxygen bond lengths in the molecule provide insights into the nature of bonding [12] [15]. The carbon-oxygen bond in the ether linkage has a typical single bond length of approximately 1.38 Ångstroms, while the carbon-oxygen double bond in the carbonyl group has a shorter length of around 1.22 Ångstroms, consistent with its double bond character [12].

The dihedral angle between the two phenyl rings is approximately 70-80 degrees, indicating that they are not coplanar [12] [15]. This non-coplanarity is likely due to steric repulsion between the hydrogen atoms on adjacent rings [12]. The acetyl group is nearly coplanar with the phenyl ring to which it is attached, with a dihedral angle of less than 10 degrees, allowing for effective conjugation between the carbonyl group and the aromatic system [12] [15].

In the crystal lattice, the molecules of 4'-phenoxyacetophenone are held together by weak intermolecular forces, including van der Waals interactions and weak hydrogen bonds [12] [14]. These interactions determine the three-dimensional arrangement of molecules in the crystal and contribute to the physical properties of the compound, such as its melting point of 50-52 degrees Celsius [12] [16].

Table 4: Key Structural Parameters from X-ray Crystallography of 4'-Phenoxyacetophenone

| Structural Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| C-O (ether) | ~1.38 Å |

| C=O (carbonyl) | ~1.22 Å |

| Dihedral Angle (phenyl-phenyl) | 70-80° |

| Dihedral Angle (acetyl-phenyl) | <10° |

| Melting Point | 50-52°C |

| Density | ~1.10 g/cm³ |

The X-ray crystallographic data provides a detailed picture of the three-dimensional structure of 4'-phenoxyacetophenone, which is essential for understanding its physical properties and potential interactions with other molecules [12] [14] [15].

Computational Modeling of Electronic Structure

Computational modeling of 4'-phenoxyacetophenone using density functional theory methods provides valuable insights into its electronic structure and properties [17] [18]. These calculations complement experimental data and offer a deeper understanding of the molecular orbitals, electron density distribution, and energetics of the compound [17] [19].

Density functional theory calculations at the B3LYP/6-31G(d) level reveal that the highest occupied molecular orbital (HOMO) of 4'-phenoxyacetophenone is primarily localized on the phenoxy group and the benzene ring attached to the carbonyl group [17] [19]. The lowest unoccupied molecular orbital (LUMO) is mainly distributed over the acetophenone moiety, with significant contributions from the carbonyl group [17] [19]. The HOMO-LUMO energy gap, which is related to the chemical reactivity and stability of the molecule, is calculated to be approximately 4.0-4.5 electronvolts [17] [20].

The calculated electron density map shows a region of high electron density around the oxygen atoms, particularly the carbonyl oxygen, indicating their potential to act as hydrogen bond acceptors or to interact with electrophilic species [17] [19]. The carbon atom of the carbonyl group has a partial positive charge, making it susceptible to nucleophilic attack [17].

Computational studies also provide information about the vibrational modes and their frequencies, which can be compared with experimental infrared and Raman data for validation [17] [19]. The calculated frequencies typically show good agreement with experimental values after applying appropriate scaling factors to account for systematic errors in the computational methods [17].

Table 5: Computational Results for 4'-Phenoxyacetophenone from Density Functional Theory Calculations

| Property | Calculated Value |

|---|---|

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 to -2.0 eV |

| HOMO-LUMO Gap | ~ 4.0-4.5 eV |

| Dipole Moment | ~ 3.5-4.0 Debye |

| Carbonyl C Partial Charge | ~ +0.3 to +0.4 |

| Carbonyl O Partial Charge | ~ -0.4 to -0.5 |

Time-dependent density functional theory calculations can predict the electronic transitions responsible for the ultraviolet-visible absorption spectrum of 4'-phenoxyacetophenone [17] [19]. These calculations confirm that the main absorption bands arise from π→π* and n→π* transitions, with the former having a much higher oscillator strength, consistent with experimental observations [17] [19] [21].

Thermal Behaviour: Melting Point and Decomposition Pathways

The compound melts sharply between forty-seven point five and fifty-three point five degrees Celsius, indicating a single crystalline phase under standard conditions [1] [6] [8] [2].

Differential thermal methods have not revealed sub-solidus transitions; the first notable thermal event after fusion is volatilisation beginning near two hundred degrees Celsius under reduced pressure, followed by bulk distillation at three hundred twenty-five degrees Celsius in air [5]. Safety data sheets note that above the boiling region oxidative cleavage liberates carbon monoxide and carbon dioxide, with no intermediate exotherm observed below three hundred degrees Celsius [7].

Experimental oxidative studies on phenoxyacetophenone analogues confirm that the aryl–oxygen bond and the side-chain carbonyl are the primary scission sites; catalytic aerobic oxidation converts the molecule to 4-phenoxybenzoic acid and ancillary phenolic fragments once the temperature exceeds two hundred eighty degrees Celsius in the presence of sodium hypochlorite or transition-metal catalysts [9] [10].

| Thermal event | Onset (°C) | Observation | Technique |

|---|---|---|---|

| Fusion | 48–53 | Clear endotherm; no polymorphic pre-transitions | melting-point bath [1] [6] |

| Volatilisation (low pressure) | ≈200 | Continuous mass loss, no residue | distillation [5] |

| Distillation (1 atm) | 325 | Colourless condensate | short-path distillation [1] |

| Oxidative degradation | ≥280 | Conversion to phenoxybenzoic acid, carbon oxides | thermogravimetry with air [9] [10] |

Solubility in Organic Solvents and Aqueous Systems

4ʹ-Phenoxyacetophenone is practically insoluble in water (qualitatively “insoluble”; quantitative limit < 0.01 g L⁻¹ at twenty degrees Celsius) [6] [8] [11]. In contrast, it dissolves readily in common polar aprotic and protic media:

| Solvent (twenty degrees Celsius) | Qualitative solubility | Notes |

|---|---|---|

| Ethanol | Freely soluble | miscible at preparative concentrations [12] |

| Acetone | Freely soluble | homogeneous above ten per cent mass fraction [12] |

| Dimethyl sulfoxide | Completely miscible | recommended stock-solution solvent [13] [14] |

| Toluene | Moderate | requires gentle heating to sixty degrees Celsius [1] |

| Water | Insoluble | visible suspension persists [6] [8] |

The marked polarity gap between the aryl ether motif and the carbonyl group confers amphiphilic behaviour: hydrogen-bond donor solvents stabilise the carbonyl, whereas non-polar aromatic solvents solvate the phenyl backbone.

Vapour Pressure and Volatility under Ambient Conditions

A measured vapour pressure of 5.97 × 10⁻⁵ millimetres of mercury at twenty-five degrees Celsius classifies the substance as non-volatile in laboratory air [11]. Extrapolation via the Clausius–Clapeyron relation, using the normal boiling point of three hundred twenty-five degrees Celsius, predicts an extremely low evaporation rate: projected mass loss from an open one-square-centimetre surface is below one microgram per hour at room temperature, confirming suitability for handling outside of a fume hood when dust generation is prevented.

| Temperature | Vapour pressure | Volatility class |

|---|---|---|

| 25 °C | 5.97 × 10⁻⁵ mm Hg | non-volatile [11] |

| 50 °C | ≈2 × 10⁻⁴ mm Hg (calculated) | very low |

| 100 °C | ≈1 × 10⁻³ mm Hg (calculated) | low |

Reactivity with Common Laboratory Reagents

- Electrophilic substitution: The para-acetyl group deactivates the phenyl ring toward further electrophilic attack; chlorosulfonic or nitric acid under standard conditions do not modify the ring appreciably [15].

- Nucleophilic addition: Alkali borohydrides reduce the carbonyl to the corresponding secondary alcohol (4ʹ-phenoxy-1-phenylethanol) in quantitative yield in ethanol at ambient temperature [9].

- Oxidation: Sodium hypochlorite or potassium permanganate converts the ketone to 4-phenoxybenzoic acid under reflux, illustrating susceptibility of the side-chain carbonyl to oxidative scission [9].

- Ether cleavage: The aryl–oxygen bond resists base but is cleaved by boron tribromide or aluminium trichloride, generating phenol and acetophenone derivatives; this behaviour underpins the classical Friedel–Crafts acylation route that first produced the molecule from diphenyl ether and acetic anhydride [15].

- Stability toward mild reagents: The compound is inert to aqueous acids and alkali at laboratory concentrations over twenty-four hours, making it a stable probe in catalytic lignin-model reactions [10].

Polymorphism and Crystalline Phase Transitions

All preparative routes report a single triclinic crystal form with no polymorphic transformations detected by variable-temperature powder diffraction up to the melting point (fifty-three degrees Celsius) [1] [8]. Differential scanning thermograms show only the fusion endotherm; no enantiotropic or monotropic phase changes precede melting. Crystallisation from ethanol, acetone, or toluene affords identical melting behaviour within one degree Celsius, confirming polymorphic invariance across common solvent systems [1] [2].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant